This compound is synthesized from various starting materials through complex organic reactions. It is classified as a small molecule pharmaceutical agent and is recognized for its role in diabetes management due to its ability to modulate incretin hormones.
The synthesis of (2R,2'S,trans)-Deoxy-saxagliptin involves several key steps:
These methods are optimized for high yield and purity, often employing biocatalysts to enhance efficiency.
The molecular formula of (2R,2'S,trans)-Deoxy-saxagliptin is , with a molecular weight of approximately 299.4 g/mol. The structure features a bicyclic framework with an adamantane moiety, which contributes to its biological activity. The compound's stereochemistry is critical for its interaction with the Dipeptidyl Peptidase-4 enzyme.
The structural representation includes:
N[C@H](C(C[C@H](C1)C2)(C[C@@H]1C3)C[C@]23[H])C(N([C@@H](C4)C#N)[C@@H]5[C@H]4C5)=O
InChI=1S/C18H25N3O/c19-9-14-4-13-5-15(13)21(14)17(22)16(20)18-6-10-1-11(7-18)3-12(2-10)8-18/h10-16H,1-8,20H2/t10-,11+,12-,13-,14-,15+,16+,18?/m1/s1
(2R,2'S,trans)-Deoxy-saxagliptin can undergo various chemical transformations:
The reactions typically utilize:
The primary mechanism by which (2R,2'S,trans)-Deoxy-saxagliptin exerts its effects is through the inhibition of the Dipeptidyl Peptidase-4 enzyme. This inhibition leads to:
The compound is typically characterized by:
Key chemical properties include:
(2R,2'S,trans)-Deoxy-saxagliptin is primarily used in:
This compound represents a significant advancement in diabetes treatment options, providing improved glycemic control through its targeted enzymatic inhibition mechanism. Its synthesis and characterization continue to be areas of active research within pharmaceutical sciences.
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7